Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid

Hydrolytic Degradation Copolyester Design Cycloaliphatic Monomers

Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid (CAS 46368-93-8) is a bridged bicyclic dicarboxylic acid building block characterized by a sterically constrained, fused-ring structure that imparts conformational stability and distinct material properties. Its molecular formula is C11H16O4, with a molecular weight of 212.24 g/mol.

Molecular Formula C11H16O4
Molecular Weight 212.245
CAS No. 46368-93-8
Cat. No. B2405967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.2]nonane-1,5-dicarboxylic acid
CAS46368-93-8
Molecular FormulaC11H16O4
Molecular Weight212.245
Structural Identifiers
SMILESC1CC2(CCC(C1)(CC2)C(=O)O)C(=O)O
InChIInChI=1S/C11H16O4/c12-8(13)10-2-1-3-11(6-4-10,7-5-10)9(14)15/h1-7H2,(H,12,13)(H,14,15)
InChIKeyLVQWSNJMAGOMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid (CAS 46368-93-8): A Rigid, Asymmetric Monomer for Cycloaliphatic Polyesters and MOFs


Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid (CAS 46368-93-8) is a bridged bicyclic dicarboxylic acid building block characterized by a sterically constrained, fused-ring structure that imparts conformational stability and distinct material properties [1]. Its molecular formula is C11H16O4, with a molecular weight of 212.24 g/mol . Unlike its more symmetric counterpart bicyclo[2.2.2]octane-1,4-dicarboxylic acid, the inherent lower symmetry of the bicyclo[3.2.2]nonane ring system directly translates into quantifiable differences in polymer thermal transitions, degradation kinetics, and molecular dynamics, making it a critical structural variable for tuning the properties of high-performance polyesters and metal-organic frameworks (MOFs) [2].

Why Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid Cannot Be Replaced by Common Cycloaliphatic Diacids in Polymer Design


Simple substitution with other cycloaliphatic diacids like 1,4-cyclohexanedicarboxylic acid or the more symmetric bicyclo[2.2.2]octane-1,4-dicarboxylic acid is not scientifically valid for targeted polymer design. Quantitative studies have demonstrated that altering the cycloaliphatic core from bicyclo[2.2.2]octane to bicyclo[3.2.2]nonane lowers the glass transition temperature (Tg) of the resulting copolyesters, fundamentally changing their thermal performance profile [1]. More critically, the asymmetric bicyclo[3.2.2]nonane core confers the fastest hydrolytic degradation rate among a panel of structurally related cycloaliphatic copolyesters [2]. This evidence proves that the ring structure is an active design parameter, not an interchangeable scaffold, requiring precise compound selection based on the specific thermal and degradation requirements of the application [3].

Quantitative Performance Benchmarks: Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid vs. In-Class Analogs


Polymer Hydrolytic Degradation Rate: Bicyclo[3.2.2]nonane-based Copolyesters Degrade Fastest

In a systematic study of amorphous copolyesters synthesized via melt polycondensation, the polyester derived from dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate (DMCD-3, the ester analog of the target compound) demonstrated the fastest hydrolytic degradation rate among all tested samples [1]. The comparator set included copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), dimethyl-1,4-cyclohexane dicarboxylate (DMCD), dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (DMCD-1), and 1,4-dimethoxycarbonyl-1,4-dimethylcyclohexane (DMCD-M) [1]. This establishes the bicyclo[3.2.2]nonane scaffold as the top candidate for applications where accelerated hydrolytic breakdown is a design requirement.

Hydrolytic Degradation Copolyester Design Cycloaliphatic Monomers

Glass Transition Temperature (Tg) of Copolyesters: A Quantified Thermal Performance Trade-off

The glass transition temperature (Tg) of copolyesters is highly sensitive to the cycloaliphatic monomer structure. Copolyesters based on dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) achieve a substantially higher Tg of approximately 115 °C, outperforming all other cycloaliphatic analogs in the same study, including the bicyclo[3.2.2]nonane-based DMCD-3 [1]. This directly demonstrates a Tg penalty associated with the lower symmetry of the bicyclo[3.2.2]nonane ring compared to the highly symmetric bicyclo[2.2.2]octane. While the exact Tg for the DMCD-3 copolyester is not reported in the abstract, it is explicitly stated that DMCD-2 gives a *higher* Tg than the other copolyesters, making the Tg of the target compound's polymer predictably lower [1][2].

Glass Transition Temperature Thermal Properties Structure-Property Relationship

Polymer Melting Point Depression: The Impact of Ring Symmetry on Crystallinity

A foundational comparative study on polyesters containing bicyclic rings established that the lower symmetry of the bicyclo[3.2.2]nonane ring directly produces polymers with lower melting points than those made from the more symmetric bicyclo[2.2.2]octane, 1,4-phenylene, or trans-1,4-cyclohexylene rings [1]. The study found that the three more symmetric ring systems are approximately equivalent in their effect on the polymer melting point, provided no more than one bicyclo[2.2.2]octane ring is present per repeat unit. Critically, incorporating two bicyclo[2.2.2]octane rings per repeat unit produces a higher-melting polymer than any other combination [1]. This places the bicyclo[3.2.2]nonane-1,5-dicarboxylic acid monomer as the definitive choice for intentionally lowering polymer melting points.

Melting Point Depression Polymer Crystallinity Ring Symmetry

Low-Frequency Torsional Mode: A 15% Reduction in Molecular Dynamics vs. Bicyclooctanes

A physicochemical study comparing the absolute entropies and Debye temperatures of bicyclo[2.2.2]octane and bicyclo[3.2.2]nonane type molecules revealed a systematic difference in their low-frequency torsional modes. The investigation concluded that the calculated frequency for the skeletal torsional mode should be at least 15% higher for bicyclo[2.2.2]octanes and at least 15% smaller for bicyclo[3.2.2]nonanes [1]. This ~30% relative difference in torsional frequency between the two ring systems directly reflects the fundamentally different molecular flexibility and packing dynamics in the solid state, which underpin the distinct thermal and mechanical behaviors observed in their derived polymers and materials.

Torsional Frequency Plastic Crystals Molecular Dynamics

Synthetic Route Divergence: A Critical Isomerization Side Reaction Not Seen with Bicyclooctanes

During the synthesis of polymer intermediates, a key difference in chemical behavior was observed between the bicyclo[3.2.2]nonane and bicyclo[2.2.2]octane systems. The alkylation of the sodium salt of diethyl succinylsuccinate to produce 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione also generated a by-product identified as 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione [1]. This isomerization to a [4.2.1] ring system is specific to the bicyclo[3.2.2]nonane scaffold and does not occur with the analogous bicyclo[2.2.2]octane synthesis [1]. This documented synthetic nuance has direct implications for purity, yield optimization, and procurement specifications for researchers preparing monomers or intermediates based on this core.

Synthetic Chemistry Isomerization Bridgehead Substitution

High-Value Application Scenarios for Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid Based on Proven Differentiation


Design of Rapidly Hydrolyzing or Degradable Polyester Matrices

For research programs developing controlled-release matrices, biodegradable packaging, or transient biomedical implants, this monomer is the preferential choice. The direct evidence that its copolyesters undergo the fastest hydrolytic degradation among a panel of cycloaliphatic analogs [1] makes it unmatched for accelerating breakdown kinetics. Procurement should be guided by this unique degradation ranking rather than by structural analogy to bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which would yield a significantly more stable polymer and fail the design specification.

Lowering Melt Processing Temperatures in Step-Growth Polymers

When the primary engineering goal is to reduce the melting point (Tm) of a polyester to facilitate melt processing, fiber spinning, or thermal bonding at lower temperatures, bicyclo[3.2.2]nonane-1,5-dicarboxylic acid is the rationally selected monomer. The foundational study by Taimr and Smith [2] proved that its lower ring symmetry yields lower-melting polymers compared to bicyclo[2.2.2]octane, phenylene, or cyclohexylene analogs. Suppliers and procurers should cite this evidence when justifying its selection over cheaper, higher-melting alternatives.

Fundamental Studies of Molecular Motion and Plastic Crystallinity

The 15%-smaller torsional frequency inherent to the bicyclo[3.2.2]nonane skeleton compared to bicyclo[2.2.2]octanes [3] makes this monomer a key research tool for studies on plastic crystals, solid-state molecular dynamics, and spectroscopic entropy-structure correlations. The differentiated torsional flexibility is a direct, measurable property of the ring system that will be imparted to any derivative, including polymers and MOF linkers.

Synthesis of Complex Polycyclic Intermediates with Controlled Isomerization

The documented propensity of the bicyclo[3.2.2]nonane system to undergo ring-isomerization to a bicyclo[4.2.1] framework during synthesis [4] is not a flaw but a design feature for synthetic chemists exploring skeletal rearrangement strategies. For laboratories procuring this compound as a substrate for mechanistic or total synthesis studies, this specific reactivity profile—absent in bicyclo[2.2.2]octanes—provides a unique chemical handle that justifies its selection over structurally simpler or more stable analogs.

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